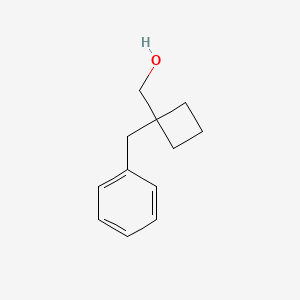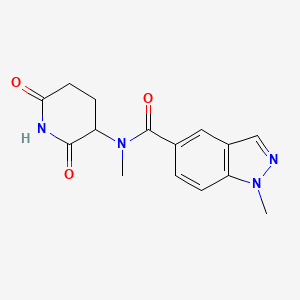
Methyl 3-isobutyl-2-isopropyl-3-methyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structural features, including an oxirane ring and multiple alkyl substituents. It is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions result in various substituted oxirane derivatives.
科学研究应用
Methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate involves its reactivity with various molecular targets. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
相似化合物的比较
Similar Compounds
Methyl 2,3-epoxy-3-phenylpropanoate: Another oxirane derivative with different substituents.
Ethyl 2,3-epoxy-3-methylbutanoate: Similar structure with an ethyl ester group.
Propyl 2,3-epoxy-3-ethylpentanoate: Contains a propyl ester group and different alkyl substituents.
Uniqueness
Methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific combination of alkyl groups and the oxirane ring
属性
分子式 |
C12H22O3 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
methyl 3-methyl-3-(2-methylpropyl)-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-8(2)7-11(5)12(15-11,9(3)4)10(13)14-6/h8-9H,7H2,1-6H3 |
InChI 键 |
ABDZCMMYFTYHAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(C(O1)(C(C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)




![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)





![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)
